molecular formula C19H25N3O3S B2983691 N-(4-(N-(4-(dimethylamino)phenethyl)sulfamoyl)-3-methylphenyl)acetamide CAS No. 953942-08-0

N-(4-(N-(4-(dimethylamino)phenethyl)sulfamoyl)-3-methylphenyl)acetamide

Cat. No.: B2983691
CAS No.: 953942-08-0
M. Wt: 375.49
InChI Key: JWYKYPKGQXIVOK-UHFFFAOYSA-N
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Description

N-(4-(N-(4-(dimethylamino)phenethyl)sulfamoyl)-3-methylphenyl)acetamide is a complex organic compound with a molecular formula of C16H19N3O3S. This compound is characterized by the presence of a dimethylamino group, a sulfamoyl group, and an acetamide group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(4-(dimethylamino)phenethyl)sulfamoyl)-3-methylphenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-(dimethylamino)phenethylamine with a sulfonyl chloride derivative to form the sulfamoyl intermediate. This intermediate is then reacted with 3-methylphenylacetyl chloride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-(4-(dimethylamino)phenethyl)sulfamoyl)-3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4-(N-(4-(dimethylamino)phenethyl)sulfamoyl)-3-methylphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(N-(4-(dimethylamino)phenethyl)sulfamoyl)-3-methylphenyl)acetamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the sulfamoyl group can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(dimethylamino)phenyl)acetamide
  • N-(4-(dimethylamino)benzyl)acetamide
  • N-(4-(dimethylamino)phenethyl)sulfamoyl)phenyl)acetamide

Uniqueness

N-(4-(N-(4-(dimethylamino)phenethyl)sulfamoyl)-3-methylphenyl)acetamide is unique due to the presence of both the dimethylamino and sulfamoyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-[4-[2-[4-(dimethylamino)phenyl]ethylsulfamoyl]-3-methylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3S/c1-14-13-17(21-15(2)23)7-10-19(14)26(24,25)20-12-11-16-5-8-18(9-6-16)22(3)4/h5-10,13,20H,11-12H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWYKYPKGQXIVOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NCCC2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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